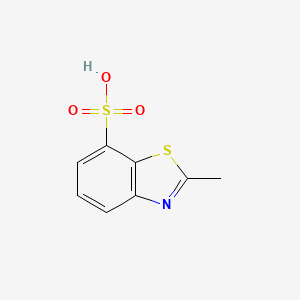

7-Benzothiazolesulfonic acid, 2-methyl-

Description

Overview of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a foundational scaffold for a vast array of derivatives with significant applications in medicinal chemistry, materials science, and industrial processes. nih.govwisdomlib.orgbenthamscience.com The inherent aromaticity of the benzothiazole system imparts considerable stability, while the presence of nitrogen and sulfur heteroatoms provides reactive sites for functionalization, allowing for a high degree of structural diversity. nih.govbenthamscience.com This versatility has made benzothiazole derivatives a subject of intense research, leading to the development of compounds with a wide spectrum of biological activities. wisdomlib.orgjchemrev.com

In contemporary chemical research, benzothiazole derivatives are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. nih.govwisdomlib.orgjchemrev.com The ability to modify the core benzothiazole structure at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged scaffold in drug discovery. benthamscience.com Beyond pharmaceuticals, benzothiazole derivatives are crucial in the development of dyes, corrosion inhibitors, and as accelerators in the vulcanization of rubber. nih.govcanada.ca The ongoing exploration of novel benzothiazole-based compounds continues to yield molecules with enhanced efficacy and unique applications. jchemrev.com

Historical Development and Significance of Benzothiazole Sulfonic Acids

The history of benzothiazole sulfonic acids is closely intertwined with the development of synthetic dyes and the rubber industry. The introduction of the sulfonic acid group (-SO₃H) to the benzothiazole core significantly increases the water solubility of these otherwise hydrophobic molecules, a critical property for their application as dyes for textiles. The industrial synthesis of sulfonated benzothiazoles gained prominence with the need for vibrant and colorfast dyes.

The significance of benzothiazole sulfonic acids extends to their role as intermediates in various chemical syntheses. For instance, benzothiazole-2-sulfonic acid has been identified as a key transformation product in industrial processes, particularly in the rubber industry where benzothiazole derivatives are employed as vulcanization accelerators. nrw.de Its presence in industrial wastewater has also prompted environmental research into its fate and potential impact. nrw.denih.gov The study of benzothiazole sulfonic acids, therefore, encompasses a range of disciplines from industrial and synthetic chemistry to environmental science.

Structural Context of the 7-Benzothiazolesulfonic Acid, 2-methyl- Moiety

The chemical structure of 7-Benzothiazolesulfonic acid, 2-methyl- is characterized by a benzothiazole core with a methyl group substituted at the 2-position and a sulfonic acid group at the 7-position. The core itself is a planar, aromatic system resulting from the fusion of a benzene ring and a thiazole ring.

The placement of the methyl group at the 2-position and the sulfonic acid group at the 7-position dictates the molecule's specific chemical properties and reactivity. The sulfonic acid group, being strongly acidic and polar, significantly influences the molecule's solubility in aqueous media. The methyl group at the 2-position can affect the electronic distribution within the heterocyclic ring system.

Derivatives of this core structure, such as 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-, have been documented in chemical databases, indicating research interest in this structural class. nih.gov The systematic name for a closely related compound, 2-(4-anilino)-6-methyl-7-sulfonic group-benzothiazole, suggests that the core structure can be further functionalized to create more complex molecules, such as water-soluble dyes.

Data Tables

Table 1: Physicochemical Properties of Selected Benzothiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | Not Available | C₁₄H₁₂N₂O₃S₂ | 336.39 |

| Benzothiazole-2-sulfonic acid | 941-57-1 | C₇H₅NO₃S₂ | 215.25 |

Table 2: Spectral Data for Benzothiazole-2-sulfonic acid

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (LC-ESI-QTOF) | Precursor m/z: 215.9784 [M+H]⁺, Top 5 Peaks: 134.0056, 215.978, 169.9718, 140.0163, 152.0148 uobabylon.edu.iq |

Note: Specific spectral data for 7-Benzothiazolesulfonic acid, 2-methyl- is not available in the searched literature. The data presented is for the related compound Benzothiazole-2-sulfonic acid.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3S2 |

|---|---|

Molecular Weight |

229.3 g/mol |

IUPAC Name |

2-methyl-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C8H7NO3S2/c1-5-9-6-3-2-4-7(8(6)13-5)14(10,11)12/h2-4H,1H3,(H,10,11,12) |

InChI Key |

SUIXLMAPRKCFIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Benzothiazolesulfonic Acid, 2 Methyl

Strategies for the De Novo Synthesis of the Benzothiazole (B30560) Framework Incorporating Methyl and Sulfonic Acid Moieties

Cyclization Reactions for Benzothiazole Ring Formation

The foundational step in synthesizing the target compound is the construction of the benzothiazole ring system. A common and effective method involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a reagent that provides the C2 carbon and the attached methyl group.

One prominent strategy is the reaction of 2-aminothiophenols with carboxylic acids or their derivatives. nih.gov For instance, 2-aminothiophenol can react with acetic acid or malonic acid to yield 2-methylbenzothiazole (B86508). nih.gov The use of catalysts such as nanoporous TiO2 modified with bis-3-(trimethoxysilylpropyl)ammonium hydrosulfate has been shown to produce yields as high as 95%. nih.gov Another approach involves the reaction of 2-aminothiophenol halides with acetic anhydride (B1165640) in a glacial acetic acid system, which provides the 2-methylbenzothiazole derivative without the need for a separate catalyst. google.com

Brønsted acid-catalyzed cyclization reactions also present an efficient, metal-free, and environmentally friendly route. organic-chemistry.org The reaction between 2-amino thiophenols and β-diketones, catalyzed by p-toluenesulfonic acid (TsOH·H₂O), can produce 2-substituted benzothiazoles in excellent yields (>99%) under solvent-free conditions at room temperature. organic-chemistry.org Various functional groups on the benzene (B151609) ring, such as chloro and methoxy (B1213986) groups, are well-tolerated in this process. organic-chemistry.org

| Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 2-Aminothiophenol + Acetic/Malonic Acid | Nanoporous TiO₂ (modified) | Simple, scalable, high yield (up to 95%). | nih.gov |

| 2-Aminothiophenol Halide + Acetic Anhydride | Glacial Acetic Acid | Catalyst-free, high efficiency, suitable for industrial scale. | google.com |

| 2-Amino Thiophenols + β-Diketones | p-Toluene sulfonic acid (TsOH·H₂O) | Metal-free, solvent-free, excellent yields (>99%) at room temperature. | organic-chemistry.org |

| 2-Aminothiophenol + Aldehydes | H₂O₂/HCl | Excellent yields (85-94%), short reaction time (45-60 min). | mdpi.com |

Directed Sulfonation Techniques at the 7-Position

Once the 2-methylbenzothiazole core is formed, the next critical step is the regioselective introduction of the sulfonic acid group at the C7 position. This is typically achieved through electrophilic aromatic sulfonation. The directing effects of the substituents already on the benzothiazole ring are crucial for achieving the desired regiochemistry.

A patented method demonstrates the sulfonation of a similar structure, 2-(4-anilino)-6-methyl-benzothiazole, to yield the 7-sulfonic acid derivative. google.com This transformation is carried out using a potent sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), in a controlled temperature range of 0-10°C, ideally at 5°C, over approximately 2 hours. google.com While the starting material in the patent has additional substituents, the principle of directed sulfonation is applicable. The electron-donating nature of the methyl group at C6 and the activating properties of the thiazole (B1198619) ring system guide the incoming electrophile (SO₃) to the available ortho position, which is C7. The use of low temperatures helps to control the reaction and prevent the formation of unwanted side products.

| Starting Material (Example) | Sulfonating Agent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|

| 2-(4-anilino)-6-methyl-benzothiazole | Oleum or concentrated sulfuric acid | 0-10°C (preferred 5°C) | 1.8-2.2 hours | 2-(4-anilino)-6-methyl-7-sulfonic-benzothiazole | google.com |

Introduction of the Methyl Group at the 2-Position

The introduction of the methyl group at the C2 position is most often accomplished concurrently with the formation of the benzothiazole ring, as outlined in section 2.1.1. The choice of the carbon source in the cyclization reaction dictates the substituent at the C2 position.

Using Acetic Acid or Acetic Anhydride : Reacting a 2-aminothiophenol with acetic acid or acetic anhydride is a direct and widely used method. nih.govgoogle.com The carbonyl carbon of the acetyl group becomes the C2 carbon of the benzothiazole, and the methyl group remains attached.

Using Acetaldehyde (B116499) : The condensation of 2-aminothiophenol with aldehydes is another versatile method. mdpi.com Using acetaldehyde would specifically yield 2-methylbenzothiazole, often requiring an oxidizing agent to facilitate the final aromatization step.

These methods integrate the formation of the C2-methyl bond into the primary ring-forming cyclization, representing an efficient synthetic strategy.

Functional Group Interconversions and Derivatization at the 2-methyl- and 7-sulfonic Acid Positions

The sulfonic acid and methyl groups on the benzothiazole ring offer sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid (–SO₃H) group is a versatile functional handle for various chemical transformations. While specific studies on the derivatization of 7-Benzothiazolesulfonic acid, 2-methyl- are not extensively documented, the known reactivity of aryl sulfonic acids provides a clear indication of possible transformations.

Key derivatization reactions include:

Conversion to Sulfonyl Chlorides : The sulfonic acid can be converted to the more reactive sulfonyl chloride (–SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate is a crucial precursor for other derivatives.

Synthesis of Sulfonamides : The resulting sulfonyl chloride can readily react with ammonia (B1221849) or primary/secondary amines to form the corresponding sulfonamides (–SO₂NR₂).

Synthesis of Sulfonate Esters : Reaction of the sulfonyl chloride with alcohols yields sulfonate esters (–SO₂OR).

Desulfonation : Under certain conditions, such as heating with dilute acid, the sulfonic acid group can be removed from the aromatic ring, regenerating the 2-methylbenzothiazole.

These derivatization techniques are fundamental in organic synthesis for modifying the properties of the parent molecule. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring System

The benzothiazole ring itself can undergo substitution reactions, with its reactivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution : The sulfonic acid group at C7 is a powerful electron-withdrawing group and is strongly deactivating towards further electrophilic attack on the benzene portion of the ring system. It acts as a meta-director. Therefore, any subsequent electrophilic substitution (e.g., nitration, halogenation) would be directed primarily to the C4 and C6 positions, which are meta to the sulfonic acid group. The reaction would require harsh conditions due to the deactivated nature of the ring.

Nucleophilic Aromatic Substitution : Conversely, the presence of a strong electron-withdrawing group like –SO₃H activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). youtube.com This reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. youtube.com In this molecule, the positions most activated for nucleophilic attack would be those ortho and para to the sulfonic acid group (C6 and C4). If a suitable leaving group (e.g., a halogen) were present at these positions, it could be displaced by a variety of nucleophiles (e.g., alkoxides, amines).

Reactivity of the 2-Methyl Group : The methyl group at the C2 position is also a site of reactivity. Studies on the atmospheric oxidation of 2-methylbenzothiazole have shown that the methyl group can be attacked by radicals, such as the hydroxyl radical (OH), leading to the formation of an aldehyde product (benzothiazole-2-carbaldehyde). nih.gov This indicates that the C2-methyl group can be functionalized through radical-mediated pathways.

Coupling Reactions for Extended Conjugated Systems

The development of extended conjugated systems is central to the design of advanced materials for electronics and photonics. For 7-Benzothiazolesulfonic acid, 2-methyl-, the sulfonic acid group provides a key handle for engaging in cross-coupling reactions, typically after conversion to a more reactive sulfonate ester derivative, such as a tosylate or mesylate. These aryl sulfonates are effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, for instance, stands out as a powerful method for forming carbon-carbon bonds. Aryl sulfonates can couple with arylboronic acids in the presence of a palladium catalyst and a suitable base to yield biaryl systems. acs.org The choice of ligand for the palladium catalyst is critical, with bulky, electron-rich phosphines like XPhos demonstrating high efficacy in activating the relatively inert C-O bond of the sulfonate. acs.org This approach allows for the direct linkage of the 7-position of the benzothiazole core to other aromatic or heteroaromatic systems, thereby extending the π-conjugated framework.

Similarly, the Heck reaction offers a pathway to introduce vinyl groups by coupling the aryl sulfonate with an alkene. nih.gov This reaction, also palladium-catalyzed, typically requires a phosphine (B1218219) ligand and a base to proceed, enabling the formation of styrenyl-type derivatives. youtube.com Such transformations are instrumental in building precursors for polymers and dyes.

The following table summarizes representative palladium-catalyzed coupling reactions applicable to aryl sulfonates, serving as a model for the potential reactivity of a 7-sulfonate derivative of 2-methylbenzothiazole.

| Reaction Type | Aryl Sulfonate Partner (Analog) | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Tosylate | Arylboronic Acid | Pd(OAc)₂, XPhos, K₂CO₃ | Biaryl | acs.org |

| Heck Coupling | Aryl Tosylate | Styrene | Pd/P(t-Bu)₃, Cs₂CO₃ | Substituted Styrene | nih.gov |

| Carbonyl Enolate Coupling | Aryl Tosylate | Ketone Enolate | Pd(OAc)₂, XPhos, K₃PO₄ | α-Aryl Ketone | acs.org |

| Sulfonyl-Suzuki Coupling | Aryl Sulfonyl Chloride | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | Biaryl | researchgate.net |

Transformations at the 2-Methyl Group

The 2-methyl group of the benzothiazole ring is a site of significant chemical reactivity. Its protons are acidic due to the electron-withdrawing nature of the adjacent imine bond, allowing for deprotonation to form a stabilized carbanion. This nucleophilic intermediate can participate in a variety of C-C bond-forming reactions.

A classic transformation is the aldol-type condensation with aldehydes. Upon treatment with a strong base like butyllithium, the 2-methyl group is metalated, and the resulting anion readily adds to carbonyl compounds, yielding β-hydroxyalkyl derivatives. This provides a straightforward route to functionalized side chains at the 2-position.

Furthermore, the 2-methyl group can be oxidized to afford other functional groups. Studies on 2-methylbenzothiazole have shown that it can be oxidized to 1,3-benzothiazole-2-carbaldehyde. nih.gov This aldehyde is a versatile intermediate, capable of undergoing further reactions such as Wittig olefination or reductive amination. More vigorous oxidation can lead to the corresponding carboxylic acid.

Activation of the benzothiazole nitrogen, typically through N-alkylation to form a benzothiazolium salt, further increases the acidity of the 2-methyl protons. nih.govresearchgate.net These salts are valuable precursors for the synthesis of cyanine (B1664457) dyes and other heterocyclic systems. The enhanced reactivity allows for condensation with a wider range of electrophiles.

The table below outlines key transformations involving the 2-methyl group, based on studies of 2-methylbenzothiazole and its derivatives.

| Transformation Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Aldol-Type Condensation | 1. Base (e.g., BuLi) 2. Aldehyde/Ketone | β-Hydroxyalkyl | mdpi.com |

| Oxidation to Aldehyde | Oxidizing Agent (e.g., SeO₂) or Catalytic OH radical | 2-Formyl | nih.gov |

| Formation of Benzothiazolium Salt | Alkylating Agent (e.g., MeI, MeOTf) | N-Alkyl-2-methylbenzothiazolium | nih.gov |

| Reductive Dimerization (from salt) | Reducing Agent (e.g., Na/Hg) | 2,2'-Bibenzo[d]thiazole | rsc.org |

Catalytic Approaches in the Synthesis and Modification of 7-Benzothiazolesulfonic Acid, 2-methyl-

Catalysis is indispensable for both the efficient synthesis of the benzothiazole scaffold and its subsequent modification. Transition-metal catalysis, particularly with palladium, is paramount for the coupling reactions discussed previously.

For Synthesis: The fundamental synthesis of the 2-methylbenzothiazole core often involves the condensation of an appropriately substituted 2-aminothiophenol with acetic acid or its derivatives. nih.gov While some condensations proceed thermally or with acid catalysis, modern methods often employ metal catalysts to improve efficiency and conditions. For instance, the condensation of 2-aminothiophenols with various carbonyl compounds can be catalyzed by systems like p-toluenesulfonic acid (PTSA) and CuI. researchgate.net

For Modification: As detailed in section 2.2.3, palladium catalysts are essential for activating aryl sulfonates for cross-coupling reactions. The development of specialized ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, has enabled the use of previously unreactive electrophiles like aryl tosylates and even sulfamates under milder conditions. acs.orgacs.orgrsc.org These catalysts operate through a well-understood cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Palladium has also been used for the direct C-H/C-H cross-coupling of benzothiazoles with other heterocycles, offering an alternative, atom-economical route to extended conjugated systems. rsc.org

Catalytic oxidation provides a green and efficient method for modifying the 2-methyl group. For example, the oxidation of related sulfur-containing benzothiazoles has been achieved using H₂O₂ as the oxidant in the presence of heterogeneous catalysts like alkaline earth titanates or copper-modified zeolites. conicet.gov.arconicet.gov.ar These methods offer high selectivity towards sulfones and can proceed under mild conditions. conicet.gov.ar

The following table highlights various catalytic systems relevant to the synthesis and modification of the target compound.

| Catalytic Process | Catalyst System | Transformation | Substrate (Analog) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | C-C Bond Formation | Aryl Tosylate | acs.org |

| Heck Coupling | Pd-NHC Complexes | C-C Bond Formation (Vinylation) | Aryl Halide/Sulfonate | researchgate.net |

| Oxidative C-H/C-H Coupling | Pd(OAc)₂ | C-C Bond Formation | Benzothiazole | rsc.org |

| Sulfide Oxidation | BaTiO₃ / H₂O₂ | S-Oxidation to Sulfone | 2-(Methylthio)benzothiazole | conicet.gov.ar |

| Benzothiazole Synthesis | PTSA / CuI | Condensation/Cyclization | 2-Aminothiophenol + Dithioester | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 7 Benzothiazolesulfonic Acid, 2 Methyl

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The definitive structure of a novel or commercially available chemical compound like 7-Benzothiazolesulfonic acid, 2-methyl- is established through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Benzothiazolesulfonic acid, 2-methyl-, both ¹H and ¹³C NMR would be indispensable.

¹H NMR: This technique would identify all the distinct proton environments in the molecule. For the aromatic portion of the benzothiazole (B30560) ring system, the protons would appear as a set of coupled signals, likely in the range of 7.0-8.5 ppm. The specific splitting patterns and coupling constants (J-values) would be crucial in determining the substitution pattern on the benzene (B151609) ring, confirming the position of the sulfonic acid group at C7. The methyl group at the C2 position would be expected to produce a characteristic singlet signal, likely in the range of 2.5-3.0 ppm.

While no specific data exists for the target compound, for the related structure 2-Methylbenzothiazole (B86508) , ¹H NMR data in CDCl₃ shows aromatic protons between 7.3 and 7.9 ppm and a methyl singlet at approximately 2.8 ppm. nih.gov For 2-Methylbenzene-1-sulfonamide , a related sulfonated aromatic, proton signals are observed in a similar aromatic region. epa.gov

Table 1: Hypothetical ¹H NMR Data for 7-Benzothiazolesulfonic Acid, 2-methyl- (Note: This table is predictive and not based on experimental data)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | d | 1H | Aromatic H |

| ~7.8 | t | 1H | Aromatic H |

| ~7.5 | d | 1H | Aromatic H |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is critical for determining the exact molecular formula of a compound by measuring its mass to a high degree of accuracy. For 7-Benzothiazolesulfonic acid, 2-methyl- (C₈H₇NO₃S₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would also provide structural confirmation, showing the loss of characteristic fragments such as the SO₃ group.

For the related compound Benzothiazole-2-sulfonic acid , LC-ESI-QTOF mass spectrometry has been used to study its fragmentation. sigmaaldrich.comepa.gov The protonated molecule [M+H]⁺ is observed, and collision-induced dissociation (CID) leads to characteristic fragment ions. sigmaaldrich.comepa.gov

Table 2: Predicted HRMS Data for 7-Benzothiazolesulfonic Acid, 2-methyl- (Note: This table is predictive and not based on experimental data)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 230.xxxx |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule, providing information about the functional groups present. For 7-Benzothiazolesulfonic acid, 2-methyl-, IR spectroscopy would be expected to show strong characteristic absorption bands for the S=O stretching of the sulfonic acid group (typically around 1350 and 1175 cm⁻¹), O-H stretching, and C=N stretching of the thiazole (B1198619) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The benzothiazole ring system is a chromophore that absorbs UV light. The position of the absorption maxima (λ_max) would be influenced by the substituents. For instance, studies on coumarin-benzothiazole derivatives show absorption bands that are sensitive to solvent polarity. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of 7-Benzothiazolesulfonic acid, 2-methyl- be grown, X-ray crystallography would provide an unambiguous three-dimensional model of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. While no data exists for the title compound, the crystal structure of the parent 2-Methylbenzothiazole has been determined.

Stereochemical Analysis and Conformational Studies

The molecule 7-Benzothiazolesulfonic acid, 2-methyl- does not possess any chiral centers, and therefore, it is achiral and does not have enantiomers. Conformational analysis would be limited to the orientation of the sulfonic acid group relative to the benzothiazole ring, which could be investigated by computational modeling and, to some extent, by advanced NMR techniques in solution or X-ray crystallography in the solid state.

Theoretical and Computational Chemistry of 7 Benzothiazolesulfonic Acid, 2 Methyl

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic architecture of a molecule. For 7-Benzothiazolesulfonic acid, 2-methyl-, these investigations would focus on how the fusion of the thiazole (B1198619) and benzene (B151609) rings, along with the electron-withdrawing sulfonic acid group and the electron-donating methyl group, collectively influence the distribution of electrons.

Key areas of investigation would include the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For instance, in studies of related benzothiazole (B30560) derivatives, the HOMO is often located over the electron-rich thiazole ring and parts of the benzene ring, while the LUMO may be distributed more across the fused ring system. The precise distribution in 7-Benzothiazolesulfonic acid, 2-methyl- would be influenced by the specific positions of the methyl and sulfonic acid groups.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. DFT calculations for 7-Benzothiazolesulfonic acid, 2-methyl- would involve optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy.

These calculations would provide precise data on the geometry of the benzothiazole core and the orientation of the sulfonic acid and methyl groups. For example, the C-S and C-N bond lengths within the thiazole ring, and the S-O bond lengths in the sulfonic acid group, would be determined. The planarity of the bicyclic benzothiazole system is another key aspect that DFT can elucidate.

The following table represents a hypothetical output from a DFT calculation for a simplified, related molecule, illustrating the type of data that would be generated for 7-Benzothiazolesulfonic acid, 2-methyl-.

Table 1: Hypothetical Optimized Geometric Parameters for a Benzothiazole Derivative Core (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.75 Å |

| Bond Length | C=N | 1.30 Å |

| Bond Length | C-C (aromatic) | 1.40 Å |

| Bond Angle | C-S-C | 90.5° |

| Bond Angle | S-C-N | 115.2° |

Molecular Dynamics Simulations for Conformational Landscapes

While the benzothiazole ring system is largely rigid, the sulfonic acid and methyl groups have rotational freedom. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of 7-Benzothiazolesulfonic acid, 2-methyl-. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the molecule's flexibility and the different shapes (conformers) it can adopt.

For this molecule, MD simulations would particularly focus on the rotation around the C-S bond connecting the sulfonic acid group to the benzothiazole ring. By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological targets. The simulation would reveal the preferred spatial orientation of the sulfonic acid group relative to the planar ring system.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational models can predict where and how a molecule is likely to react. For 7-Benzothiazolesulfonic acid, 2-methyl-, this involves using the calculated electronic structure to predict sites susceptible to electrophilic or nucleophilic attack.

One common approach is to calculate the electrostatic potential (ESP) and map it onto the molecule's electron density surface. Regions with a negative ESP (red/yellow) are electron-rich and are likely sites for electrophilic attack. Regions with a positive ESP (blue) are electron-poor and are potential sites for nucleophilic attack.

For 7-Benzothiazolesulfonic acid, 2-methyl-, one would expect a strong negative electrostatic potential around the oxygen atoms of the sulfonic acid group, making them potential sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atom in the thiazole ring would also exhibit a negative potential. Conversely, the sulfur atom of the sulfonic acid group and the hydrogen of the sulfonic acid would show a positive potential. The methyl group would slightly increase the electron density on the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Table 2: Predicted Reactivity Indicators for Key Atomic Sites (Illustrative)

| Atomic Site | Predicted Property | Implication for Reactivity |

|---|---|---|

| Oxygen atoms (Sulfonic Acid) | High Negative ESP | Susceptible to electrophilic attack; H-bond acceptor |

| Nitrogen atom (Thiazole) | Negative ESP | Site for protonation or coordination to metal ions |

| Sulfur atom (Sulfonic Acid) | High Positive ESP | Susceptible to nucleophilic attack |

By combining these theoretical approaches, a comprehensive, atom-level understanding of the structure, properties, and potential behavior of 7-Benzothiazolesulfonic acid, 2-methyl- can be developed, guiding further experimental research and application.

Applications in Advanced Organic Synthesis and Materials Science Research

7-Benzothiazolesulfonic Acid, 2-methyl- as a Building Block for Complex Heterocyclic Compounds

The benzothiazole (B30560) scaffold is a foundational element in the construction of a wide array of complex heterocyclic compounds, many of which exhibit significant biological and pharmacological activity. researchgate.netmdpi.commdpi.com The synthesis of the benzothiazole ring system itself is often achieved through the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. mdpi.comorganic-chemistry.orggoogle.com

In the case of 7-Benzothiazolesulfonic acid, 2-methyl-, the pre-existing sulfonated 2-methylbenzothiazole (B86508) core acts as a highly functionalized building block. The sulfonic acid group at the 7-position not only enhances aqueous solubility but can also influence the electronic properties of the ring system and serve as a handle for further chemical modification. The 2-methyl group is a particularly important reactive site.

Researchers have demonstrated that the 2-position of the benzothiazole ring can be readily functionalized. For instance, the synthesis of 2-substituted benzothiazoles is a key strategy in developing new molecules for medicinal chemistry and materials science. researchgate.net The easy functionalization of groups attached to the benzothiazole moiety allows these compounds to be considered highly reactive building blocks for organic and organoelement synthesis. mdpi.com This versatility enables the incorporation of the sulfonated benzothiazole unit into larger, more complex molecular architectures, including peptides and other elaborate heterocyclic systems. mdpi.com

Role in the Synthesis of Specialty Polymers and Functional Materials

Benzothiazole derivatives are recognized for their utility in polymer chemistry and materials science. nih.gov The rigid, aromatic benzothiazole structure can impart desirable thermal and mechanical properties to a polymer backbone, while specific functional groups allow for the creation of "smart" or functional materials.

The presence of a sulfonic acid group in 7-Benzothiazolesulfonic acid, 2-methyl- is particularly significant for materials science applications. Sulfonated polymers are widely investigated for their ion-exchange and proton-conducting properties. This makes them suitable for applications such as:

Proton exchange membranes (PEMs) in fuel cells

Ion conductors smolecule.com

Sensors smolecule.com

While direct studies on polymers from 7-Benzothiazolesulfonic acid, 2-methyl- are not extensively detailed, research on related structures provides a clear indication of its potential. For example, 2-mercaptobenzothiazole (B37678) derivatives have been copolymerized to create redox-responsive functional polymers. nih.gov Other benzothiazole-based monomers are explored for creating advanced polymeric materials with high refractive indices, useful for optical applications like intraocular lenses and specialized coatings. nih.gov The incorporation of phenothiazine (B1677639) and sulfonic acid functionalities into hybrid materials has also been explored for electronic applications. Therefore, 7-Benzothiazolesulfonic acid, 2-methyl- represents a promising monomer for synthesizing specialty sulfonated aromatic polymers with tailored electronic, optical, or responsive properties.

Design and Synthesis of Novel Dyes and Pigments for Scientific and Industrial Research

Historically, one of the most significant applications of 7-Benzothiazolesulfonic acid, 2-methyl- and its isomers (collectively known as dehydrothiotoluidinesulfonic acid) is in the synthesis of azo dyes. archive.orggoogle.comarchive.org The sulfonic acid group provides water solubility, a critical feature for applying dyes to textiles like cotton, while the benzothiazole amine precursor is an excellent diazo component.

Patented dye synthesis processes from the early 20th century frequently cite dehydrothiotoluidinesulfonic acid as a key intermediate. google.com In these syntheses, the primary amine of the precursor (dehydrothiotoluidine) is diazotized and then coupled with various aromatic compounds (couplers) to form the final azo dye. The resulting dyes exhibit a range of colors depending on the coupling partner.

For example, dehydrothiotoluidinesulfonic acid has been used as a component in condensation reactions with cyanuric chloride and other aromatic amines or naphthol derivatives to create substantive dyes for cotton. google.com These complex structures produce various shades, including clear greenish-yellow, pure rose, and clear orange tints. google.com

The following table summarizes examples of dye synthesis involving dehydrothiotoluidinesulfonic acid as a key building block, illustrating its versatility.

| Diazo Component/Intermediate | Coupling Component(s) | Resulting Dye Color |

| Dehydrothiotoluidinesulfonic acid | 1:4-phenylenediamine-3-sulfonic acid, then coupled with salicylic (B10762653) acid | Greenish-yellow google.com |

| Dehydrothiotoluidinesulfonic acid | 1:8-aminonaphthol-3:6-disulfonic acid, then coupled with diazotized aniline | Rose google.com |

| Dehydrothiotoluidinesulfonic acid | 2:5-aminonaphthol-7-sulfonic acid and aniline | Orange google.com |

Modern research continues to leverage the benzothiazole core for creating novel dyes, including water-soluble fluorescent dyes, due to the favorable photophysical properties of the heterocyclic system. vdoc.pub

Application in Analytical Method Development (e.g., Chromatography, Spectroscopy)

The analysis and characterization of 7-Benzothiazolesulfonic acid, 2-methyl- and related compounds are essential for quality control in manufacturing and for environmental monitoring. The chemical properties of the molecule lend themselves to several modern analytical techniques.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying benzothiazole derivatives. Due to the presence of the polar sulfonic acid group, reversed-phase HPLC is a suitable technique. The analysis of the related Benzothiazole-2-sulfonic acid (BTSA) has been demonstrated using LC coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.gov In such methods, the sulfonic acid group allows for sensitive detection in the negative ion mode of the mass spectrometer. nih.gov

Spectroscopy: Spectroscopic methods are crucial for structural elucidation and for studying the compound's properties as a dye or functional material. The benzothiazole ring system is known to be a chromophore and often a fluorophore. The absorption and fluorescence spectra of benzothiazole derivatives are sensitive to their chemical environment and substitution pattern. nih.gov Experimental and theoretical studies on the oxidation of 2-methylbenzothiazole show that its reactivity and subsequent products, such as hydroxy-2-methylbenzothiazoles and 1,3-benzothiazole-2-carbaldehyde, can be identified and quantified using advanced mass spectrometry techniques. acs.org

The table below outlines typical analytical approaches applicable to sulfonated benzothiazoles, based on methods developed for similar structures.

| Analytical Technique | Typical Conditions | Purpose |

| HPLC / LC-MS | Column: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/water gradient with formic acid or ammonium (B1175870) acetate (B1210297) Detection: UV or ESI-MS (Negative Ion Mode) nih.gov | Separation, quantification, impurity profiling |

| NMR Spectroscopy | ¹H and ¹³C NMR | Structural elucidation of the molecule and its derivatives |

| UV-Vis Spectroscopy | Measurement in various solvents (e.g., methanol, ethanol) | Determination of maximum absorption wavelength (λmax) and molar absorptivity nih.gov |

| Fluorescence Spectroscopy | Measurement of excitation and emission spectra | Characterization of fluorescent properties for dye and sensor applications nih.gov |

Lack of Available Data on the Environmental Fate of 7-Benzothiazolesulfonic acid, 2-methyl-

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding the environmental fate and transformation studies of the chemical compound 7-Benzothiazolesulfonic acid, 2-methyl- . The initial searches for information on its occurrence, degradation, and metabolism did not yield specific results for this particular isomer.

While research exists for the broader class of benzothiazoles and related compounds such as benzothiazole-2-sulfonic acid and 2-methylbenzothiazole, this information cannot be accurately extrapolated to 7-Benzothiazolesulfonic acid, 2-methyl- . The position of the methyl and sulfonic acid groups on the benzothiazole ring can significantly influence the compound's chemical and physical properties, as well as its environmental behavior and toxicological profile.

Consequently, it is not possible to construct a scientifically accurate and detailed article based on the provided outline for 7-Benzothiazolesulfonic acid, 2-methyl- . The specific data required to populate the sections on environmental occurrence, abiotic degradation, and biotic degradation for this compound are not present in the public domain based on the conducted searches.

Therefore, no content can be generated for the following requested sections:

Environmental Fate and Transformation Studies of Benzothiazolesulfonic Acids

Biotic Degradation and Microbial Metabolisms

Aerobic Biodegradation in Wastewater Treatment Systems

Further research and specific studies on 7-Benzothiazolesulfonic acid, 2-methyl- are required to understand its environmental impact.

Anaerobic Transformation Pathways

Under anaerobic conditions, the transformation of benzothiazolesulfonic acids is primarily driven by microbial activity. While specific studies on 7-Benzothiazolesulfonic acid, 2-methyl- are limited, research on related compounds, such as benzothiazole-2-sulfonic acid (BTSA), provides insight into the likely anaerobic transformation pathways.

In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors for their metabolic processes. niscpr.res.innih.gov Studies have demonstrated that under anaerobic conditions, BTSA can be transformed into 2-hydroxybenzothiazole (B105590) (OHBT). d-nb.infoconsensus.app This transformation suggests a key initial step involving the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonate group, followed by the introduction of a hydroxyl group. The exact enzymatic mechanisms for this anaerobic desulfonation and subsequent hydroxylation of benzothiazoles are not yet fully elucidated but are a critical area of ongoing research. oup.comd-nb.infonih.govoup.com

The general anaerobic degradation of aromatic compounds often involves initial activation reactions to overcome the chemical stability of the aromatic ring. nih.gov For sulfonated aromatic compounds, the hydrophilic nature of the sulfonate group can hinder transport across microbial cell membranes, potentially limiting their biodegradation. researchgate.net However, the observed transformation of BTSA to OHBT indicates that some anaerobic microorganisms possess the necessary enzymatic machinery to initiate the degradation of these sulfonated compounds. d-nb.info

The fate of the 2-methyl group on the benzothiazole (B30560) ring under anaerobic conditions is not definitively known from the available literature. In some anaerobic pathways for other aromatic compounds, such as benzene (B151609), methylation has been observed as an initial activation step. osti.gov Conversely, for compounds that are already methylated, the methyl group may either be retained throughout the initial transformation steps or be one of the first groups to be modified. Without specific studies on 2-methyl-7-benzothiazolesulfonic acid, its fate remains speculative.

A proposed initial anaerobic transformation pathway for a generic benzothiazolesulfonic acid, based on available data for related compounds, is presented in the table below.

Table 1: Proposed Initial Anaerobic Transformation of Benzothiazolesulfonic Acid

| Starting Compound | Transformation Process | Intermediate Product | Reference |

| Benzothiazole-2-sulfonic acid (BTSA) | Anaerobic microbial action | 2-Hydroxybenzothiazole (OHBT) | d-nb.infoconsensus.app |

Identification and Characterization of Environmental Transformation Products

The identification of environmental transformation products is crucial for understanding the complete environmental fate of 7-Benzothiazolesulfonic acid, 2-methyl-. While direct studies on this specific compound are scarce, research on the broader class of benzothiazoles has identified several key transformation products in various environmental matrices.

Under different environmental conditions, benzothiazoles can undergo a range of transformations, leading to a variety of products. For instance, in aerobic and photolytic studies, as well as in environmental samples from sediment and wastewater, several common transformation products of benzothiazoles have been identified. researchgate.netnih.gov These include:

2-Hydroxybenzothiazole (OHBT): As mentioned previously, OHBT is a known anaerobic transformation product of benzothiazole-2-sulfonic acid. d-nb.infoconsensus.app It is also frequently detected in wastewater treatment plant effluents.

2-Mercaptobenzothiazole (B37678) (MBT): This compound is a widely used rubber vulcanization accelerator and can be formed from the transformation of other benzothiazoles.

2-Methylthiobenzothiazole (MTBT): This product can be formed through the methylation of MBT. nih.gov

The table below summarizes some of the identified transformation products of benzothiazoles found in environmental studies. It is plausible that similar transformation products could arise from the environmental degradation of 7-Benzothiazolesulfonic acid, 2-methyl-, although the presence and position of the methyl and sulfonic acid groups may influence the specific pathways and resulting products.

Table 2: Identified Environmental Transformation Products of Benzothiazoles

| Transformation Product | Parent Compound(s) | Environmental Matrix | Reference |

| 2-Hydroxybenzothiazole (OHBT) | Benzothiazole-2-sulfonic acid, Benzothiazole | Wastewater, Water | d-nb.inforesearchgate.net |

| 2-Mercaptobenzothiazole (MBT) | Various Benzothiazoles | Sediment | |

| 2-Methylthiobenzothiazole (MTBT) | 2-Mercaptobenzothiazole | Water | nih.gov |

The characterization of these transformation products typically relies on advanced analytical techniques, such as high-resolution mass spectrometry, which allows for the tentative identification of unknown compounds based on their mass-to-charge ratio and fragmentation patterns.

Environmental Monitoring and Analytical Strategies for Benzothiazolesulfonic Acids

Effective environmental monitoring of benzothiazolesulfonic acids and their transformation products is essential for assessing their occurrence, fate, and potential risks. The development of robust analytical strategies is a key component of this monitoring.

Due to the polar nature of benzothiazolesulfonic acids, analytical methods based on liquid chromatography coupled with mass spectrometry (LC-MS) are generally preferred. nih.govresearchgate.net Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of these compounds in complex environmental matrices such as water, wastewater, and sludge. nih.gov

Sample preparation is a critical step to concentrate the analytes and remove interfering substances from the matrix. Solid-phase extraction (SPE) is a commonly employed technique for the extraction and cleanup of benzothiazoles from aqueous samples. nih.gov The choice of the SPE sorbent material is crucial and often depends on the specific properties of the target analytes. For the simultaneous analysis of various benzothiazoles with differing polarities, mixed-mode SPE cartridges that combine different retention mechanisms (e.g., reversed-phase and ion-exchange) can be advantageous.

The table below outlines a general analytical strategy for the determination of benzothiazolesulfonic acids in environmental samples, based on established methods for related compounds.

Table 3: General Analytical Strategy for Benzothiazolesulfonic Acids

| Analytical Step | Method/Technique | Key Considerations | Reference |

| Sample Extraction and Cleanup | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent material (e.g., polymeric, mixed-mode) to retain polar sulfonated compounds. | nih.gov |

| Analytical Separation | Liquid Chromatography (LC) | Reversed-phase chromatography is common. The mobile phase composition is optimized for the separation of target analytes. | researchgate.netnih.gov |

| Detection and Quantification | Tandem Mass Spectrometry (MS/MS) | Electrospray ionization (ESI) is a suitable ionization technique. Sulfonated compounds are often detected in negative ion mode. | nih.govnih.gov |

The development of analytical methods for 7-Benzothiazolesulfonic acid, 2-methyl- would likely follow these established principles. However, the synthesis of a pure analytical standard for this specific compound would be necessary for accurate quantification and for the confirmation of its presence in environmental samples. The mass spectrum of un-substituted benzothiazole-2-sulfonic acid is available in spectral databases, which can aid in the tentative identification of related sulfonated benzothiazoles.

Future Perspectives in 7 Benzothiazolesulfonic Acid, 2 Methyl Research

Innovations in Green Synthetic Chemistry for Benzothiazole (B30560) Sulfonic Acids

The synthesis of benzothiazole sulfonic acids is undergoing a transformation driven by the principles of green chemistry. Traditional methods for preparing these compounds often involve harsh conditions, toxic reagents, and significant waste generation. researchgate.netnih.gov Future research is focused on developing more sustainable and efficient synthetic routes.

Key innovations include the use of water as a solvent, the application of ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption, and the development of reusable catalysts. research-nexus.netairo.co.inwjpr.net For instance, one-pot synthesis protocols using solid acid catalysts like Cesium salt of Wells-Dawson heteropolyacid under ultrasound irradiation have shown remarkable efficiency, offering high yields and operational simplicity. research-nexus.netscite.ai

For the sulfonation step, greener alternatives to classical reagents like fuming sulfuric acid are being explored. researchgate.net Sustainable strategies include the use of sulfur dioxide surrogates, such as the inexpensive and easy-to-handle thiourea (B124793) dioxide, with air as a green oxidant. rsc.org These methods can be performed under milder conditions and have been successfully applied to the late-stage sulfonation of complex molecules. rsc.org Another approach involves solvent-free synthesis, which has been demonstrated for creating sulfonic acid-functionalized materials, achieving ultra-high acid concentrations. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Benzothiazole Sulfonic Acids

| Feature | Traditional Synthesis | Green/Innovative Synthesis | Research Findings |

|---|---|---|---|

| Solvents | Often toxic organic solvents (e.g., toluene) | Water, ionic liquids, or solvent-free conditions research-nexus.netairo.co.in | Reduces environmental impact and simplifies purification. airo.co.in |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound research-nexus.netairo.co.inwjpr.net | Reduces reaction times and energy consumption. airo.co.in |

| Catalysts | Often stoichiometric, non-reusable reagents | Reusable heterogeneous catalysts (e.g., SnP₂O₇, heteropolyacids) research-nexus.netmdpi.com | Catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com |

| Sulfonating Agents | Concentrated or fuming sulfuric acid, chlorosulfonic acid researchgate.netamazonaws.com | Thiourea dioxide with air, NaHSO₃ rsc.orgresearchgate.net | Milder, eco-friendly reagents that reduce hazardous waste streams. rsc.org |

| Reaction Conditions | Often harsh (e.g., high temperatures) | Milder conditions, often room temperature researchgate.net | Improves safety and energy efficiency. amazonaws.com |

| By-products | Significant salt waste streams and undesirable by-products amazonaws.com | Reduction or elimination of by-products amazonaws.com | Leads to higher atom economy and cleaner reaction profiles. |

Advancements in Spectroscopic and Computational Tools for Comprehensive Characterization

The precise characterization of 7-Benzothiazolesulfonic acid, 2-methyl-, and its derivatives is fundamental to understanding their properties and potential applications. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and powerful computational methods.

Spectroscopic Techniques: Standard characterization relies on a suite of spectroscopic methods. wisdomlib.org

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. wjpr.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify functional groups, such as the S=O stretches in the sulfonic acid group and the C=N bond of the thiazole (B1198619) ring. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the synthesized compounds. nih.gov

Computational Tools: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. mdpi.comresearchgate.net DFT calculations can predict a wide range of properties:

Optimized Geometry: Determining the most stable three-dimensional conformation of the molecule. mdpi.com

Spectroscopic Data: Calculating theoretical IR and NMR spectra, which can be compared with experimental results to confirm structural assignments. researchgate.netmdpi.com

Electronic Properties: Analyzing frontier molecular orbitals (HOMO-LUMO) to understand charge transfer, reactivity, and electronic transitions. mdpi.com The HOMO-LUMO energy gap is a key parameter for predicting a molecule's stability and reactivity. researchgate.net

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity index to predict how the molecule will interact with other chemical species. mdpi.comresearchgate.net

The integration of these advanced tools allows for a comprehensive analysis, from fundamental molecular structure to complex electronic behavior, providing a deeper understanding of benzothiazole sulfonic acids. researchgate.netnih.gov

Table 2: Spectroscopic and Computational Tools for Characterization

| Tool | Application | Information Gained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton. mdpi.com |

| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key bonds (e.g., C=N, S=O, aromatic C-H). nih.gov |

| Mass Spectrometry (MS) | Molecular Weight & Formula | Determines the exact mass and elemental composition of the molecule. researchgate.net |

| Density Functional Theory (DFT) | Prediction of Molecular Properties | Calculates optimized geometry, electronic properties (HOMO-LUMO), and theoretical spectra. mdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of Electronic Spectra | Calculates UV-Vis absorption spectra to understand electronic transitions. mdpi.com |

Exploration of Novel Interdisciplinary Applications in Chemical Science

While benzothiazole derivatives are widely studied for their biological activities, future research on 7-Benzothiazolesulfonic acid, 2-methyl-, is poised to explore novel applications in broader areas of chemical science. researchgate.netijpsr.com The unique electronic properties and structural features of the benzothiazole scaffold make it a versatile building block.

Materials Chemistry: The rigid, aromatic structure of benzothiazoles makes them suitable components for organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent markers. researchgate.net The introduction of a sulfonic acid group can enhance solubility and tune electronic properties.

Fluorescent Sensors: The benzothiazole core is a known fluorophore. ekb.eg Research is exploring the design of benzothiazole sulfone and sulfoxide (B87167) derivatives as reactive templates for creating fluorescent sensors. nsf.gov For example, these compounds can react specifically with biothiols or sulfane sulfurs, leading to a measurable change in fluorescence, which is useful for detecting these species in chemical or biological systems. nsf.gov

Catalysis: Benzothiazole derivatives can act as ligands, binding to metal centers to form complexes with catalytic activity. researchgate.net The sulfonic acid group can serve as an anchoring point to immobilize these catalysts on solid supports, facilitating their recovery and reuse, in line with green chemistry principles.

Dye Chemistry: The conjugated π-system of the benzothiazole ring system is characteristic of many dyes. The sulfonic acid group is a common feature in water-soluble dyes, suggesting potential applications for 2-methyl-7-benzothiazolesulfonic acid in this industry.

Table 3: Potential Interdisciplinary Applications of Benzothiazole Derivatives

| Application Area | Relevant Chemical Property | Potential Function of 7-Benzothiazolesulfonic acid, 2-methyl- |

|---|---|---|

| Materials Science | Conjugated aromatic system, fluorescence researchgate.net | Component in fluorescent polymers or organic electronic materials. |

| Chemical Sensing | Reactivity of the thiazole ring and sulfone/sulfoxide derivatives nsf.gov | Precursor for chemosensors designed to detect specific analytes (e.g., thiols). nsf.gov |

| Homogeneous/Heterogeneous Catalysis | Ligand-forming ability, potential for immobilization researchgate.net | Ligand for metal catalysts; sulfonic acid group allows for anchoring to supports. |

| Dye Industry | Chromophoric nature of the benzothiazole nucleus | As a water-soluble dye or an intermediate in the synthesis of more complex dyes. |

Sustainable Management Strategies for Benzothiazole Derivatives in the Environment

The widespread use of benzothiazoles in industrial and consumer products has led to their detection as environmental contaminants, particularly in wastewater and urban runoff. acs.orgresearchgate.net Benzothiazole-2-sulfonic acid, a related compound, is noted for being a polar and persistent transformation product found in sewage treatment plant effluent. researchgate.net Therefore, developing sustainable strategies for the management and remediation of these compounds is a critical area of future research.

Biodegradation: Understanding the microbial pathways for the degradation of benzothiazoles is key. While some bacteria can break down these compounds, the process is often slow or incomplete. researchgate.netnih.gov Future work will likely focus on identifying and engineering microorganisms or microbial consortia with enhanced capabilities for mineralizing benzothiazole sulfonic acids.

Photodegradation: The aromatic nature of benzothiazoles makes them susceptible to degradation by UV light. Research into photolysis and advanced photocatalytic processes, using catalysts like titanium dioxide (TiO₂), can offer effective methods for breaking down these pollutants in water treatment systems.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals (•OH), are a promising technology for destroying persistent organic pollutants. Studying the efficacy of processes like ozonation, Fenton reactions, and UV/H₂O₂ for the degradation of 7-Benzothiazolesulfonic acid, 2-methyl- will be crucial for developing effective water treatment protocols.

A comprehensive understanding of the environmental fate, from transport and transformation to ultimate degradation, is necessary to mitigate the ecological impact of benzothiazole derivatives. acs.orgresearchgate.net

Table 4: Environmental Management Strategies for Benzothiazole Derivatives

| Strategy | Mechanism | Research Focus |

|---|---|---|

| Biodegradation | Microbial catabolism breaks down the molecule. nih.gov | Isolation and engineering of specialized microbes; elucidation of degradation pathways. researchgate.net |

| Photocatalysis | Semiconductor catalyst (e.g., TiO₂) generates reactive oxygen species under UV light to degrade the pollutant. | Development of more efficient and visible-light-active photocatalysts. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (•OH) for rapid and non-selective oxidation. | Optimizing process conditions (e.g., pH, oxidant dose) for complete mineralization and minimizing toxic by-products. |

| Sorption | Adsorption onto materials like activated carbon. | Developing novel, high-capacity adsorbent materials for removal from water. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 7-Benzothiazolesulfonic acid, 2-methyl- derivatives, and how can their structures be validated?

- Methodological Answer : The synthesis typically involves condensation of 2-aminobenzenethiol with aldehydes/ketones or cyclization of thioamide derivatives under controlled conditions (e.g., temperature, solvent selection). Green chemistry approaches, such as using CO₂ as a feedstock, are also viable . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve complex stereochemistry .

Q. Which analytical techniques are prioritized for characterizing 7-Benzothiazolesulfonic acid, 2-methyl- and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and collision cross-section (CCS) measurements (via ion mobility spectrometry) are critical for molecular formula verification. For example, a CCS value of 138.5 Ų was used to confirm C₇H₅NO₃S₂ derivatives . Infrared (IR) spectroscopy identifies sulfonic acid groups, while liquid chromatography (LC) coupled with tandem MS ensures purity .

Q. How can green chemistry principles be applied to synthesize benzothiazole derivatives like 7-Benzothiazolesulfonic acid, 2-methyl-?

- Methodological Answer : Utilize solvent-free reactions or water-based systems to minimize waste. CO₂ cyclization methods reduce reliance on toxic reagents. Catalytic processes (e.g., using recyclable catalysts) enhance atom economy. Recent advances include microwave-assisted synthesis to reduce energy consumption .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during the synthesis of novel benzothiazole derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Cross-validate results using orthogonal techniques (e.g., comparing CCS values with databases ). Repeat reactions under standardized conditions and employ computational modeling (e.g., density functional theory) to predict spectral patterns .

Q. What experimental design frameworks optimize reaction conditions for synthesizing 7-Benzothiazolesulfonic acid, 2-methyl- derivatives?

- Methodological Answer : Factorial design (e.g., 2³ factorial matrices) systematically tests variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, varying reaction times and temperatures in thioamide cyclization can maximize efficiency .

Q. How can 7-Benzothiazolesulfonic acid, 2-methyl- be integrated into a theoretical framework for anticancer drug discovery?

- Methodological Answer : Link synthesis to structure-activity relationship (SAR) models by correlating substituent effects (e.g., sulfonic acid groups) with biological activity. Use molecular docking to predict interactions with cancer targets (e.g., kinases). Validate hypotheses through in vitro cytotoxicity assays on cancer cell lines, comparing results with existing benzothiazole pharmacophores .

Q. What methodological considerations are essential when evaluating the anti-inflammatory potential of 7-Benzothiazolesulfonic acid, 2-methyl- derivatives?

- Methodological Answer : Design dose-response studies using enzyme-linked immunosorbent assays (ELISA) to measure cytokine inhibition (e.g., TNF-α, IL-6). Include positive controls (e.g., dexamethasone) and assess selectivity via toxicity screens on non-inflammatory cells. Mechanistic studies (e.g., Western blotting for NF-κB pathway proteins) contextualize results within known inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.